molecular formula C18H18F3N9 B2621714 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine CAS No. 2380186-17-2

1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine

Cat. No.: B2621714
CAS No.: 2380186-17-2
M. Wt: 417.4
InChI Key: LLYYRWXBDGDBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a complex heterocyclic compound This compound features a unique combination of pyrazolo[1,5-a]pyrimidine and triazolo[4,3-b]pyridazine moieties, which are known for their significant biological and pharmacological activities

Mechanism of Action

The mechanism of action of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition of their activity . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Properties

IUPAC Name

6-[4-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N9/c1-11-10-16(29-15(22-11)9-12(2)25-29)28-7-5-27(6-8-28)14-4-3-13-23-24-17(18(19,20)21)30(13)26-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYYRWXBDGDBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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